molecular formula C20H22N4O3 B3446438 N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine

Katalognummer B3446438
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: GIJJSOFWOMIHME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine, also known as PD173074, is a small molecule inhibitor that specifically targets the fibroblast growth factor receptor (FGFR). PD173074 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.

Wirkmechanismus

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine specifically targets the ATP-binding site of FGFR, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vivo in mouse xenograft models. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has several advantages for lab experiments. It is a small molecule inhibitor that specifically targets FGFR, making it a useful tool for studying the role of FGFR signaling in cancer and other diseases. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has some limitations. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has shown some off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine research. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to FGFR inhibitors, which can help to personalize cancer treatment. In addition, there is interest in exploring the potential of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine as a therapeutic agent for other diseases, such as cardiovascular disease and osteoporosis.
Conclusion
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine is a small molecule inhibitor that specifically targets FGFR signaling. It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. While N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has some limitations, it has several advantages for lab experiments and has potential for further research in the future.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been extensively studied in the field of cancer research due to its ability to inhibit FGFR signaling. FGFR signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-morpholin-4-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-25-14-7-8-17(18(13-14)26-2)21-19-15-5-3-4-6-16(15)22-20(23-19)24-9-11-27-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJJSOFWOMIHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(morpholin-4-yl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.